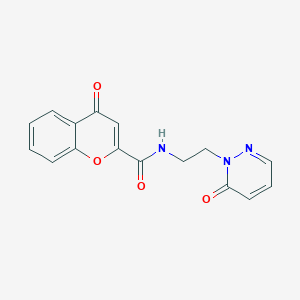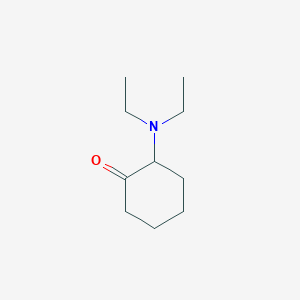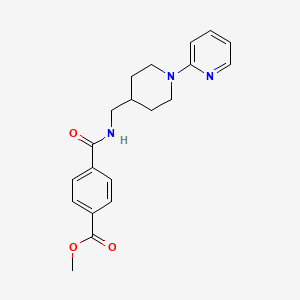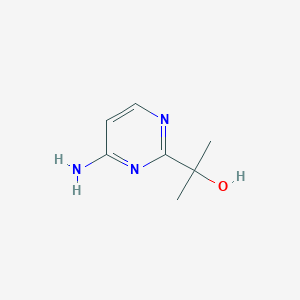
4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been synthesized using various methods and has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis Techniques and Derivatives Formation Research into this compound often involves the synthesis of innovative derivatives, highlighting the compound's versatility in creating pharmacologically relevant molecules. One approach involves the synthesis of coumarin derivatives containing thiazolidin-4-one rings, which are evaluated for their biological properties. Such syntheses typically start with key intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate, leading to a series of compounds through reactions with various aromatic aldehydes and mercaptoacetic acid, under specific conditions to yield compounds with potential antibacterial activity (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).
Antimicrobial and Antifungal Activities The synthesized derivatives have been evaluated for their antimicrobial and antifungal activities. For example, chromone-pyrimidine coupled derivatives exhibit significant antibacterial and antifungal properties, highlighting the compound's potential in combating microbial infections. Such studies also include enzyme assay and docking studies to predict the mode of action of these compounds, as well as ADMET analysis to assess their drug-like properties and safety (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, K. S. Karnik, A. P. Nikalje, 2018).
Antioxidant and Antibacterial Agents
Development of Antioxidant Compounds Compounds derived from 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide have been synthesized for their potential antioxidant properties. These compounds, developed through one-pot reactions involving salicylaldehydes, substituted acetoacetanilides, and indoles, have shown promise in antioxidant studies. Their synthesis represents an efficient and promising strategy for developing new antioxidant agents with broad substrate scope and high product yield (Chitreddy V. Subbareddy, S. Sumathi, 2017).
Propiedades
IUPAC Name |
4-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-12-10-14(23-13-5-2-1-4-11(12)13)16(22)17-8-9-19-15(21)6-3-7-18-19/h1-7,10H,8-9H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSPNHLSRBKPTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2369481.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369483.png)
![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)

![N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2369486.png)
![[(2S)-1-(Piperidin-3-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2369488.png)
![1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2369492.png)
![(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2369493.png)
![(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime](/img/structure/B2369494.png)

